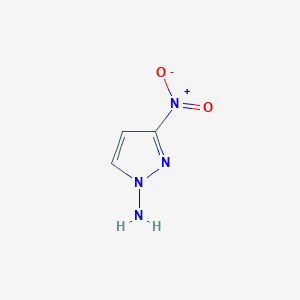![molecular formula C7H8O4 B124299 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 146400-14-8](/img/structure/B124299.png)
6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid, also known as MOHA, is a bicyclic compound that has gained attention in scientific research due to its unique chemical structure and potential applications. MOHA is a carboxylic acid derivative of norbornanone, which is a bicyclic ketone. The synthesis of MOHA involves the reaction of 2-oxo-3-norbornene carboxylic acid with methyl vinyl ketone. MOHA has been found to exhibit various biochemical and physiological effects, making it a promising compound for further research.
Wirkmechanismus
The mechanism of action of 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in cellular processes. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has been found to inhibit the activity of various enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has also been found to inhibit the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell growth.
Biochemische Und Physiologische Effekte
6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has been found to exhibit various biochemical and physiological effects, such as antibacterial, antifungal, and antitumor activities. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases and pain. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has been shown to modulate the immune response, which may have implications for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has several advantages for lab experiments, such as its high purity and stability. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid is also readily available and can be synthesized in large quantities. However, 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has some limitations, such as its low solubility in water, which can make it difficult to use in biological assays. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid can also be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid and its derivatives. One direction is the synthesis and evaluation of 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid derivatives with improved biological activity and selectivity. Another direction is the investigation of the mechanism of action of 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid and its derivatives, which can provide insights into their potential therapeutic applications. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid can also be used as a template for the synthesis of novel compounds with unique chemical structures and biological activities. Additionally, the development of new synthetic methods for 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid and its derivatives can facilitate their use in scientific research.
Synthesemethoden
The synthesis of 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid involves the reaction of 2-oxo-3-norbornene carboxylic acid with methyl vinyl ketone in the presence of a catalyst. The reaction proceeds through a Diels-Alder reaction, which forms a bicyclic intermediate that is subsequently hydrolyzed to form 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid. The yield of 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid can be improved by optimizing the reaction conditions, such as the reaction temperature, catalyst concentration, and reaction time.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has been found to exhibit various biochemical and physiological effects, making it a promising compound for scientific research. One of the potential applications of 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid is as a building block for the synthesis of novel compounds with biological activity. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid can be modified to introduce functional groups that can interact with biological targets, such as enzymes and receptors. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antitumor activities.
Eigenschaften
CAS-Nummer |
146400-14-8 |
|---|---|
Produktname |
6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid |
Molekularformel |
C7H8O4 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
6-methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c1-3-4-2-11-6(10)7(3,4)5(8)9/h3-4H,2H2,1H3,(H,8,9) |
InChI-Schlüssel |
ROHGIGWSIUKFCD-UHFFFAOYSA-N |
SMILES |
CC1C2C1(C(=O)OC2)C(=O)O |
Kanonische SMILES |
CC1C2C1(C(=O)OC2)C(=O)O |
Synonyme |
3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,6-methyl-2-oxo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



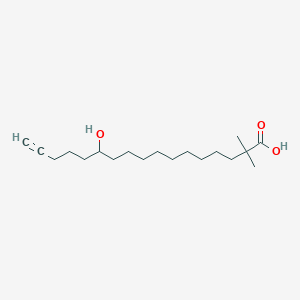
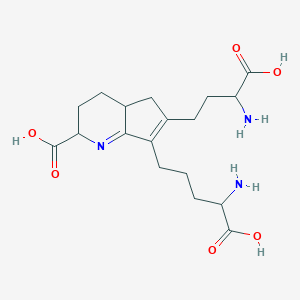
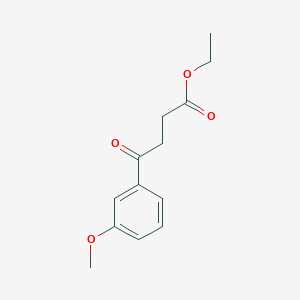
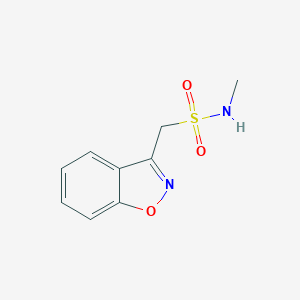
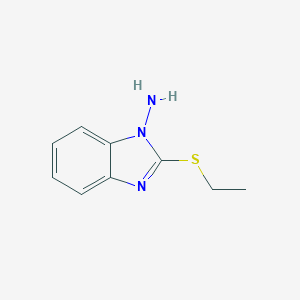
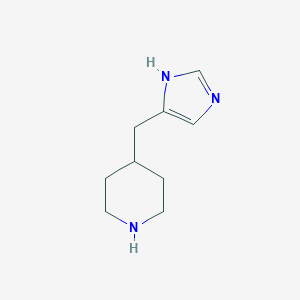
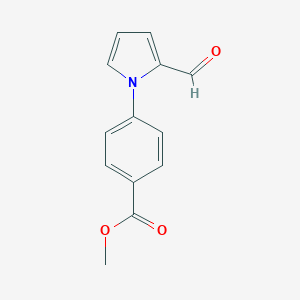
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B124241.png)
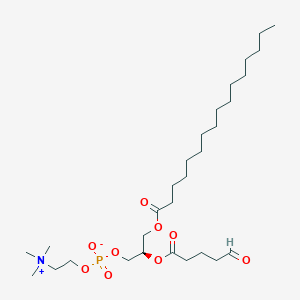
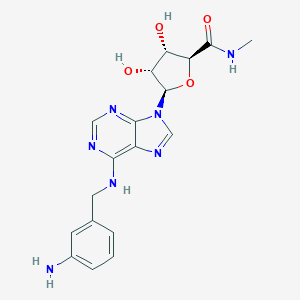
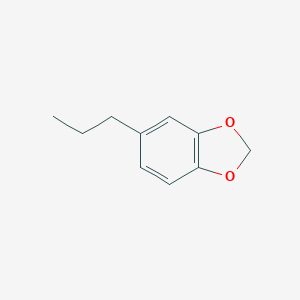
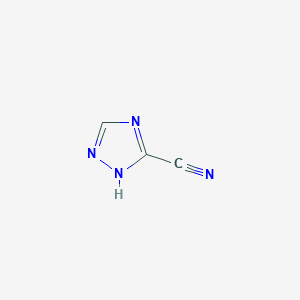
![1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone](/img/structure/B124254.png)
